5-(4-Chlorophenyl)-2-methylphenylboronic acid
Description
5-(4-Chlorophenyl)-2-methylphenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methyl group at the 2-position and a 4-chlorophenyl group at the 5-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions due to their ability to form stable covalent bonds with transition metals, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .
The compound’s structure suggests moderate steric hindrance due to the methyl group at the ortho position relative to the boronic acid moiety, which may influence its reactivity in coupling reactions.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO2/c1-9-2-3-11(8-13(9)14(16)17)10-4-6-12(15)7-5-10/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOROWVUCZFDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208576 | |
| Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033760-76-7 | |
| Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033760-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-2-methylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, is brominated to form 2-bromo-5-methylphenyl.
Lithiation: The brominated compound undergoes lithiation using n-butyllithium to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is then treated with trimethyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are optimized for large-scale reactions to make the process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in Pd-catalyzed couplings with aryl halides, enabling access to complex biaryl systems. Representative reactions include:
Table 1: Reaction Conditions and Yields
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄/K₂CO₃ | K₂CO₃ | EtOH/H₂O | 92 | |
| 3-Iodonitrobenzene | Pd(OAc)₂/XPhos | K₃PO₄ | DME/H₂O | 84 | |
| 2-Chloropyridine | PdCl₂(dppf)/KOAc | KOAc | Dioxane | 78 |
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond .
-
Steric effects from the 2-methyl group slightly reduce coupling efficiency with ortho-substituted aryl halides .
Stability and Handling
-
Hydrolysis Sensitivity : Prone to protodeboronation in aqueous acidic conditions; stabilized by using anhydrous solvents like THF or DME .
-
Storage : Maintain under inert gas (N₂/Ar) at −20°C to prevent oxidative deboronation .
Table 2: Reactivity vs. Analogous Boronic Acids
Spectroscopic Reference Data
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.
Diagnostic Tools: Used in the development of sensors and diagnostic reagents.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Electronics: Employed in the production of organic electronic materials.
Mechanism of Action
Mechanism: The primary mechanism of action for 5-(4-Chlorophenyl)-2-methylphenylboronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product.
Molecular Targets and Pathways:
Palladium Complex Formation: The boronic acid forms a complex with palladium, facilitating the cross-coupling reaction.
Transmetalation and Reductive Elimination: Key steps in the formation of the final biaryl product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 5-(4-chlorophenyl)-2-methylphenylboronic acid with structurally related boronic acids, focusing on substituent effects:
Reactivity in Cross-Coupling Reactions
- Steric Effects : The methyl group at the 2-position in this compound introduces steric hindrance, which may slow reaction kinetics compared to unsubstituted analogs like phenylboronic acid. However, this can improve regioselectivity in coupling with sterically demanding partners .
- Electronic Effects : The 4-chlorophenyl group withdraws electron density via inductive effects, enhancing the electrophilicity of the boron atom. This contrasts with electron-donating groups (e.g., -OCH₃ in 5-fluoro-2-methoxyphenylboronic acid), which reduce reactivity but improve stability .
Commercial Availability and Handling
- Purity and Cost : Derivatives like 4-fluoro-3-methoxyphenylboronic acid are sold at >97% purity (¥25,000/5g), indicating that halogenated boronic acids are premium-priced reagents .
- Safety : Fluorinated analogs (e.g., 5-(4-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid) carry hazards such as H302 (harmful if swallowed), necessitating proper handling protocols .
Key Research Findings
- Synthetic Utility : Ortho-substituted boronic acids (e.g., o-chlorophenylboronic acid) are less reactive in cross-coupling due to steric effects but are valuable for constructing hindered biaryl systems .
- Thermal Stability : Methoxy-protected boronic acids (e.g., 5-fluoro-2-methoxyphenylboronic acid) exhibit higher thermal stability compared to hydroxylated variants, which are prone to degradation .
Biological Activity
5-(4-Chlorophenyl)-2-methylphenylboronic acid, with the chemical formula C13H12BClO2 and CAS number 1033760-76-7, is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound is notable for its ability to interact with biological systems, making it a subject of interest for its potential therapeutic applications.
The biological activity of this compound primarily involves its interactions with enzymes and proteins. Boronic acids are known to form reversible covalent bonds with diols, which can lead to the inhibition of enzymes that rely on these interactions for their activity. This mechanism underlies the compound's potential as an enzyme inhibitor, particularly in the context of cancer therapy and metabolic disorders.
Anticancer Properties
Research has indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involves the disruption of protein homeostasis within cancer cells, ultimately leading to cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Proteasome inhibition |
| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Disruption of protein degradation pathways |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which are crucial in signal transduction pathways related to cancer progression.
- Case Study : A study on the inhibition of mTOR kinase revealed that boronic acid derivatives could effectively reduce mTOR activity, thereby impacting cell growth and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against a range of pathogens. The mechanism is thought to involve the inhibition of bacterial enzymes critical for cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Escherichia coli | 32 µg/mL | Growth inhibition |
| Staphylococcus aureus | 16 µg/mL | Cell lysis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-2-methylphenylboronic acid, and how can purity be optimized?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides under palladium catalysis. A common approach involves coupling 2-methyl-4-chlorophenylboronic acid with a substituted aryl halide. To optimize purity, use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity via HPLC (>95%) and -NMR (absence of residual solvents like THF or DMF) .
Q. What are the recommended storage conditions to prevent degradation of this boronic acid?
- Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to minimize oxidation and hydrolysis. Pre-dry storage vials to avoid moisture ingress. Regularly check for discoloration or precipitate formation, which indicate degradation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Core techniques include:
- - and -NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups).
- FT-IR: Verify B–O (∼1350 cm) and C–Cl (∼750 cm) bonds.
- Mass spectrometry (HRMS or LC-MS): Validate molecular weight (calculated for CHBClO: 243.06 g/mol).
- X-ray crystallography (if crystalline): Resolve structural ambiguities .
Advanced Research Questions
Q. How can conflicting reactivity data in cross-coupling reactions be resolved?
- Discrepancies often arise from steric hindrance (due to the 2-methyl group) or electronic effects (electron-withdrawing Cl). To address this:
- Screen ligands (e.g., SPhos or XPhos) to enhance palladium catalyst efficiency.
- Adjust reaction temperature (80–110°C) and solvent polarity (toluene > DMF).
- Use microwave-assisted synthesis for faster kinetics and reduced side reactions. Validate outcomes via GC-MS to detect byproducts like dehalogenated species .
Q. What strategies mitigate hydrolysis of the boronic acid group during aqueous-phase applications?
- Stabilize the compound using:
- Coordination with diols : Add 1,2-ethanediol (10 mM) to form reversible boronate esters.
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to slow hydrolysis.
- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in anhydrous DMSO before use .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites (e.g., boron’s vacant p-orbital). Use molecular docking (AutoDock Vina) to simulate binding to carbohydrate-binding proteins (e.g., lectins). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K) .
Q. Why do chromatographic retention times vary across studies, and how can this be standardized?
- Variability arises from column type (C18 vs. phenyl-hexyl), mobile phase (acetonitrile vs. methanol), and pH. For reproducibility:
- Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm).
- Optimize gradient elution (20–80% acetonitrile in 0.1% formic acid over 15 min).
- Spike samples with an internal standard (e.g., 4-bromophenylboronic acid) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values?
- Solubility in DMSO ranges from 50–100 mg/mL across studies due to residual moisture or crystallinity. To standardize:
- Dry the compound under vacuum (40°C, 24 hrs) before testing.
- Use dynamic light scattering (DLS) to detect aggregates in solution.
- Reference high-purity commercial batches (e.g., CAS 762287-57-0) as controls .
Q. What causes variability in catalytic activity in Suzuki reactions?
- Trace impurities (e.g., boroxines) or ligand decomposition can reduce efficiency. Mitigate by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
